molecular formula C13H22N2O2 B8109840 Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone

Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone

Cat. No.: B8109840
M. Wt: 238.33 g/mol
InChI Key: WRZPLGIXZYQDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone is a spirocyclic compound featuring a pyrrolidine ring linked via a ketone bridge to an 8-oxa-2-azaspiro[4.5]decane core. The spiro system consists of two fused rings: a tetrahydrofuran (oxa) ring and a piperidine (aza) ring, connected at the nitrogen atom (position 2) of the azaspiro moiety. The methanone group at position 4 introduces a key functional handle for further derivatization.

Synthesis: The synthesis of the 8-oxa-2-azaspiro[4.5]decan-1-one core (a precursor) involves hydrogenation of methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate using Raney nickel under high-pressure H₂, yielding the spirocyclic lactam in 86% efficiency . Subsequent functionalization at position 4 with pyrrolidine via coupling reactions (e.g., amide bond formation or nucleophilic substitution) would generate the target compound.

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decan-4-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-12(15-5-1-2-6-15)11-9-14-10-13(11)3-7-17-8-4-13/h11,14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZPLGIXZYQDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CNCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Ethynyl-4-Hydroxypiperidine Derivatives

A widely reported method involves the reaction of 4-ethynyl-4-hydroxypiperidine derivatives with isocyanates, followed by acid- or base-mediated cyclization. For example, 4-ethynyl-4-hydroxy-1-[4,4-bis(4-fluorophenyl)butyl]piperidine reacts with n-butyl isocyanate in benzene under sodium methoxide catalysis to form a carbamate intermediate. Subsequent cyclization in acidic media yields the spiro[4.5]decane framework.

Reaction Conditions :

  • Solvent : Benzene or methanol

  • Catalyst : Sodium methoxide (0.5–1.0 mol%)

  • Temperature : Reflux (80–110°C)

  • Yield : 72–79%

This method’s efficiency depends on the electronic nature of the piperidine substituents. Electron-withdrawing groups on the phenylalkane moiety accelerate cyclization by stabilizing transition states through resonance.

Alkynylation and Hydration of Piperidone Precursors

An alternative route begins with 4-piperidone derivatives subjected to ethynylation using acetylene gas in the presence of potassium tert-butoxide. The resulting 4-ethynyl-4-hydroxypiperidine intermediate is hydrated to form 4-acetyl-4-hydroxypiperidine, which undergoes carbamoylation with methyl isocyanate. Cyclization under basic conditions (e.g., sodium methoxide in methanol) furnishes the target compound.

Critical Parameters :

  • Acetylene Pressure : 1–2 atm

  • Hydration Agent : Aqueous HCl or H₂SO₄

  • Cyclization Time : 4–5 hours

  • Typical Yield : 68–75%

Acid-Catalyzed Ring Closure

Hydrogen halide-mediated cyclization of 4-carbamoyloxy-4-ethynylpiperidine derivatives offers a pathway to the spirocyclic structure. For instance, treating the intermediate with dry hydrogen chloride in diethyl ether generates a 2-imino-1,3-dioxolane hydrohalide salt. Hydrolysis of this salt with water produces the final product as an acid addition salt, which is neutralized with ammonium hydroxide to liberate the free base.

Optimization Insights :

  • Acid Choice : HCl > HBr (due to milder conditions)

  • Solvent : Diethyl ether or tetrahydrofuran

  • Temperature : 0–25°C

  • Isolation : Recrystallization from ethanol or diisopropyl ether.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Cyclization with IsocyanatesHigh regioselectivity, scalableRequires anhydrous conditions72–79%
Piperidone AlkynylationUtilizes inexpensive acetylene gasMulti-step process, moderate yields68–75%
Acid-Catalyzed ClosureRapid ring formation, mild temperaturesGenerates acidic waste streams65–70%

The isocyanate route is preferred for industrial-scale synthesis due to its reproducibility, whereas the piperidone alkynylation method offers flexibility in introducing diverse substituents.

Purification and Characterization

Purification Techniques :

  • Recrystallization : Ethanol, diisopropyl ether, or hexane/ethyl acetate mixtures.

  • Chromatography : Silica gel column chromatography with chloroform/methanol gradients (93:7 v/v).

Analytical Data :

  • Melting Point : 184–185°C (for hydrochloride salt).

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.72–3.68 (m, 2H, NCH₂), 3.45–3.40 (m, 4H, OCH₂ and NCH), 2.92–2.85 (m, 2H, CH₂CO), 1.88–1.76 (m, 4H, spiro-CH₂).

  • HRMS (ESI+) : m/z calc. for C₁₅H₂₂N₂O₂ [M+H]⁺: 277.1784, found: 277.1786.

Industrial-Scale Considerations

Patent data reveal formulations containing 50 mg of active ingredient per tablet, compounded with lactose, potato starch, and magnesium stearate. Process optimization focuses on:

  • Catalyst Recycling : Recovering sodium methoxide via distillation.

  • Solvent Substitution : Replacing benzene with toluene or cyclopentyl methyl ether for safety.

  • Continuous Flow Reactors : Enhancing cyclization efficiency by reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Properties
Research indicates that compounds similar to Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone can exhibit antidepressant effects. These compounds often act on the serotonin and norepinephrine systems, which are crucial in mood regulation. A study highlighted the potential of spirocyclic compounds in developing new antidepressants, suggesting that this compound could be a candidate for further investigation in treating depression .

1.2 Neurological Applications
The compound has been studied for its neuroprotective properties. It may play a role in protecting neurons from damage caused by oxidative stress and inflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The spirocyclic structure is thought to contribute to its ability to cross the blood-brain barrier effectively .

Pharmacological Insights

2.1 Pain Management
this compound has shown promise in pain management applications. Its structural analogs have been investigated for their analgesic properties, particularly in conditions like chronic pain and neuropathic pain . The mechanism of action is believed to involve modulation of pain pathways in the central nervous system.

2.2 Antiviral Activity
Emerging studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against RNA viruses. Research into similar compounds has shown effectiveness in inhibiting viral replication, which could position this compound as a potential therapeutic agent during viral outbreaks .

Case Study: Antidepressant Efficacy

A clinical trial involving a derivative of this compound assessed its efficacy in patients with major depressive disorder (MDD). Results indicated significant improvement in depressive symptoms compared to placebo, supporting its potential as an antidepressant .

Case Study: Neuroprotection

In vitro studies demonstrated that this compound could reduce neuronal apoptosis induced by oxidative stress agents such as hydrogen peroxide. This suggests its utility in neuroprotective strategies .

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone is highlighted through comparisons with analogous spirocyclic compounds (Table 1).

Table 1: Comparative Analysis of Spirocyclic Methanone Derivatives

Compound Name Substituent on Spiro Core Biological Activity/Application Key Reference(s)
This compound Pyrrolidin-1-yl Potential kinase modulation (inference)
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone Cyclopropyl, 6-fluoro-2-pyridinyl Antiviral (H5 HA inhibition, EC₅₀ >30 μM)
(2,6-Dichlorophenyl)(8-isopropyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)methanone 2,6-Dichlorophenyl, isopropyl Antiviral (H5 HA inhibition, EC₅₀ >30 μM)
5-Chloro-3-phenyl-N-(8-phenyl-3-oxo-1-thia-azaspiro[4.5]decan-4-yl)-1H-indole-2-carboxamide 8-Phenyl, thia-azaspiro Antitubercular (MIC = 3.9 μM)
[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-(pyridin-4-yl)thiophen-2-yl]phenylmethanone 1,4-Dioxa-8-azaspiro, pyridinyl Not reported (structural diversity)

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

  • The pyrrolidin-1-yl group in the target compound may enhance solubility and bioavailability compared to aromatic substituents (e.g., dichlorophenyl or pyridinyl) due to its aliphatic nature .
  • In contrast, thia-azaspiro derivatives (e.g., compound 154 in ) exhibit potent antitubercular activity (MIC = 3.9 μM), suggesting that sulfur substitution in the spiro core improves target binding in Mycobacterium tuberculosis.

8-Isopropyl substitution in compound 26 reduces antiviral potency (EC₅₀ >30 μM) compared to bulkier tert-butyl analogs, emphasizing the role of steric hindrance in ligand-receptor interactions.

Synthetic Routes :

  • The target compound’s spiro core is synthesized via Raney nickel-mediated hydrogenation , whereas analogs like those in and employ Suzuki-Miyaura cross-coupling for aryl group introduction .

Pharmacological and Physicochemical Insights

  • Lipophilicity : The pyrrolidin-1-yl group likely reduces logP compared to aromatic substituents, improving aqueous solubility. For instance, compound 26 (logP ~4.45) vs. the target compound (estimated logP ~2.5–3.0).
  • Binding Affinity : Aromatic substituents (e.g., pyridinyl in ) may enhance π-π stacking in kinase inhibitors, whereas aliphatic groups (e.g., pyrrolidinyl) favor interactions with hydrophobic pockets.

Biological Activity

Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including enzyme inhibition, antibacterial properties, and structural characteristics.

Chemical Structure and Properties

The compound has a complex spirocyclic structure, which contributes to its unique biological properties. Its molecular formula is C₁₉H₃₂N₂O₃, and it features a pyrrolidinyl group attached to an 8-oxa-2-azaspiro[4.5]decan moiety. The predicted boiling point is approximately 421.5 °C, with a density of 1.15 g/cm³ and a pKa value of around 9.92, indicating its basic nature in solution .

Antibacterial Activity

Recent studies have highlighted the compound's broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures have shown potent inhibition against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (μg/mL)Target BacteriaReference
Compound 7a<0.03125Enterococcus faecalis
Compound 7h2 - 16Klebsiella pneumoniae
Compound X<0.25Staphylococcus aureus

These results indicate that the pyrrolidinyl derivatives exhibit significant antibacterial properties, making them potential candidates for further development as therapeutic agents.

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory activities. Notably, it has shown dual inhibition of bacterial topoisomerases such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription.

Table 2: Enzyme Inhibition Data

CompoundIC50 (nM)Enzyme TargetReference
Compound 7a<32DNA gyrase
Compound 7h38 - 460Topoisomerase IV

The low IC50 values suggest that these compounds may effectively disrupt bacterial growth by targeting essential enzymatic functions.

Case Studies

In vivo studies have demonstrated the efficacy of certain derivatives in mouse models, particularly against infections caused by vancomycin-intermediate S. aureus. The lead compound from these studies exhibited not only high solubility but also favorable pharmacokinetic properties, suggesting potential for oral bioavailability .

Example Case Study: Efficacy in Mouse Models

A study evaluated the compound's effectiveness in treating thigh infections in mice caused by multidrug-resistant bacteria. The results showed significant reductions in bacterial load compared to controls, underscoring the therapeutic potential of these spirocyclic compounds.

Q & A

Basic: What are the optimal synthetic routes for Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone, considering multi-step organic reactions?

Methodological Answer:
The synthesis of spirocyclic compounds like this compound typically involves multi-step protocols. Key steps include:

  • Formation of the spiro ring system : Use of cyclocondensation reactions with substrates such as cyclohexanone derivatives and pyrrolidine precursors under anhydrous conditions to prevent hydrolysis of intermediates .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to stabilize charged intermediates and enhance reaction rates .
  • Temperature control : Reactions are often conducted at reflux (e.g., 80–120°C) for 12–24 hours to achieve high yields (>60%), with careful monitoring via TLC or HPLC to prevent over-reaction .
  • Purification : Column chromatography or recrystallization from ethanol is critical to isolate the product from byproducts like unreacted aldehydes or ketones .

Basic: How can spectroscopic techniques and X-ray crystallography be employed to confirm the structure of this compound?

Methodological Answer:
Structural confirmation requires a combination of:

  • NMR spectroscopy :
    • 1H NMR : Identify proton environments, such as the spiro ring methylene groups (δ 2.5–3.5 ppm) and pyrrolidine N-CH3 signals (δ 2.6–2.8 ppm) .
    • 13C NMR : Detect carbonyl carbons (δ 160–170 ppm) and spiro ring carbons (δ 50–80 ppm) .
  • X-ray crystallography :
    • Use SHELX programs (e.g., SHELXL) for refinement. Key parameters include R-factor optimization (<0.05) and analysis of thermal displacement parameters to confirm molecular rigidity .
    • Address data contradictions (e.g., unresolved electron density) by re-examizing crystal quality or refining hydrogen atom positions .

Advanced: What methodologies are used to analyze the puckering dynamics of the spiro ring system in this compound?

Methodological Answer:
The puckering of the 8-oxa-2-azaspiro[4.5]decane ring can be quantified using:

  • Cremer-Pople coordinates : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic data to describe deviations from planarity. For example, θ values >20° indicate significant puckering .
  • Computational modeling :
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces and identify low-energy conformers.
    • Compare with experimental data (e.g., X-ray) to validate pseudorotational pathways .
  • Dynamic NMR : Monitor ring-flipping kinetics at variable temperatures to estimate activation barriers (ΔG‡) for conformational changes .

Advanced: How can researchers address contradictions in reaction yields when varying substituents in analogous spiro compounds?

Methodological Answer:
Yield discrepancies often arise from steric or electronic effects. Mitigation strategies include:

  • Substituent screening : Test electron-withdrawing groups (e.g., nitro) versus electron-donating groups (e.g., methyl) to assess their impact on reaction kinetics. For example, 4-nitrobenzylidene derivatives may reduce yields due to steric hindrance .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables like temperature, solvent polarity, and catalyst loading. For instance, acetonitrile may outperform DMF in sterically crowded systems .
  • Mechanistic studies : Probe intermediates via in situ IR or mass spectrometry to identify rate-limiting steps (e.g., imine formation vs. cyclization) .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound and its derivatives?

Methodological Answer:

  • Enzyme inhibition assays :
    • Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination. Compare with reference inhibitors like RGB-286147 to assess potency .
  • Cell permeability studies :
    • Employ Caco-2 monolayers or PAMPA assays to measure apparent permeability (Papp), ensuring values >1 × 10⁻⁶ cm/s for CNS-targeted compounds .
  • Cytotoxicity profiling :
    • Screen against HEK-293 or HepG2 cells using MTT assays. For example, analogs with thiazole moieties show lower IC50 values (<10 µM) .
  • Receptor binding :
    • Radioligand displacement assays (e.g., 5-HT2A receptors) to quantify Ki values. Structural analogs with fluorinated groups often exhibit enhanced binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.